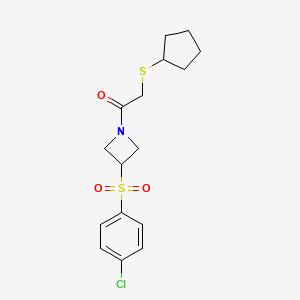

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-cyclopentylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3S2/c17-12-5-7-14(8-6-12)23(20,21)15-9-18(10-15)16(19)11-22-13-3-1-2-4-13/h5-8,13,15H,1-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQACXHOXAOPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

The compound features several key structural components that contribute to its biological activity:

- Azetidine Ring : A four-membered ring that enhances molecular interactions.

- Sulfonyl Group : Known for its role in enzyme inhibition and antimicrobial properties.

- Cyclopentylthio Group : May influence the lipophilicity and bioavailability of the compound.

The molecular formula for this compound is , with a molecular weight of approximately 383.87 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClN2O3S |

| Molecular Weight | 383.87 g/mol |

| Structural Features | Azetidine, Sulfonyl, Cyclopentylthio |

The biological activity of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl group is known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission and may have implications in treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits moderate to strong antibacterial properties against strains like Salmonella typhi and Bacillus subtilis .

Antimicrobial Activity

Research has shown that compounds containing sulfonamide groups, similar to 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone, often demonstrate significant antibacterial effects. In vitro studies have highlighted the following findings:

- Inhibition Zones : The compound produced notable inhibition zones against several bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Further evaluations are necessary to determine the MIC values for various pathogens.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through docking studies which suggest strong binding affinities with target enzymes. Notably:

- Acetylcholinesterase Inhibition : Studies indicate that derivatives of sulfonamide compounds can effectively inhibit AChE, suggesting a similar potential for this compound .

Case Studies

Several case studies have investigated the biological activity of related compounds. For instance, research on piperidine derivatives containing sulfonamide groups demonstrated:

- Antibacterial Effects : Compounds showed varying degrees of activity against multiple bacterial strains, with some exhibiting IC50 values as low as 0.63 µM .

- Anticancer Properties : Analogous compounds have been tested against cancer cell lines such as MCF-7, showing promising antiproliferative activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations

Core Structure Influence: The azetidine core in the target compound offers conformational rigidity compared to five-membered rings (e.g., thiazole or thiazolidinone). This rigidity may enhance binding specificity in enzyme pockets . Thiazole and triazole analogs (e.g., compounds in and ) introduce aromatic nitrogen heterocycles, which are common in drugs targeting kinases or proteases .

Cyclopentylthio contributes to lipophilicity, which may enhance membrane permeability relative to smaller thioethers (e.g., methylthio) . In antimalarial indolyl-3-ethanones (), nitro groups on aromatic rings correlate with high activity (pIC₅₀ > 8), suggesting electron-deficient aryl groups may optimize target binding .

Biological Activity Trends: Thiazole derivatives () and indolyl-ethanones () show validated bioactivity (anticancer, antimalarial), while azetidine-based compounds lack direct data but are hypothesized to target enzymes like CYP51 (analogous to ) . The triazole-quinoline hybrid () exemplifies how complex heterocycles expand pharmacophoric diversity, though synthetic complexity increases .

Research Implications

- Azetidine vs. Larger Rings : The azetidine’s strain and compactness may improve binding entropy compared to bulkier rings (e.g., piperazine in ) .

- Chlorophenyl Optimization : The 4-chlorophenyl group is recurrent in bioactive compounds (e.g., ), suggesting its role in π-stacking or hydrophobic interactions .

- Unanswered Questions: No direct data exists on the target compound’s solubility, toxicity, or in vivo efficacy. Future studies should prioritize assays against CYP isoforms or parasitic targets (e.g., Plasmodium or T. cruzi) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone?

- Methodology : The synthesis involves multi-step reactions. Key steps include:

- Friedel-Crafts acylation to introduce the ethanone moiety, using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) .

- Sulfonylation of the azetidine ring with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl linkage .

- Thioether formation via nucleophilic substitution between a cyclopentylthiol and a halogenated intermediate (e.g., bromo- or chloro-derivative) in polar aprotic solvents (e.g., DMF or DMSO) .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).

Q. How is the structural integrity of this compound verified experimentally?

- Analytical Techniques :

- Single-crystal X-ray diffraction for absolute configuration determination (e.g., R factor < 0.05, data-to-parameter ratio > 15) .

- NMR spectroscopy : Confirm substituent connectivity via ¹H/¹³C NMR (e.g., sulfonyl group deshields adjacent protons; cyclopentylthio shows characteristic multiplet splitting) .

- IR spectroscopy : Identify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols .

- Store in a cool, dry place away from oxidizers.

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the sulfonyl-azetidine moiety under nucleophilic conditions?

- Experimental Findings :

- The sulfonyl group stabilizes the azetidine ring via electron-withdrawing effects, reducing ring strain and enhancing resistance to nucleophilic attack .

- Kinetic studies (e.g., Arrhenius plots) suggest that ring-opening reactions require elevated temperatures (>80°C) in polar solvents (e.g., DMSO) .

- Computational Support : DFT calculations reveal partial positive charge on the azetidine nitrogen, directing regioselectivity in substitution reactions .

Q. How can computational modeling predict the compound’s physicochemical properties?

- Methods :

- QSPR/QSAR models : Predict logP (~3.2), aqueous solubility (<0.1 mg/mL), and topological polar surface area (~90 Ų) using quantum-chemical descriptors .

- Molecular dynamics simulations : Assess conformational stability of the cyclopentylthio group in lipid bilayers (e.g., for drug delivery studies) .

Q. How do experimental limitations affect data interpretation in stability studies?

- Case Study :

- Degradation under ambient light : Photolysis in methanol yields 4-chlorobenzenesulfonic acid (confirmed via LC-MS). Stabilize solutions with amber vials and antioxidants (e.g., BHT) .

- Thermal decomposition : TGA/DSC data show decomposition onset at ~200°C, but prolonged heating at lower temperatures (~100°C) may alter stereochemistry .

- Recommendations : Use controlled atmospheres (N₂) and real-time monitoring (e.g., in situ FTIR) to minimize artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.